N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Catalog No.
S2858226
CAS No.
2320537-62-8
M.F
C20H19N3O
M. Wt
317.392
Availability
In Stock
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N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol...

CAS Number

2320537-62-8

Product Name

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide

Molecular Formula

C20H19N3O

Molecular Weight

317.392

InChI

InChI=1S/C20H19N3O/c24-20(17-6-8-18(9-7-17)23-11-1-2-12-23)22-14-15-3-10-19(21-13-15)16-4-5-16/h1-3,6-13,16H,4-5,14H2,(H,22,24)

InChI Key

MPPSYTNUWLOVSA-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4

solubility

not available

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide moiety, a pyridine ring, and a pyrrole group. The presence of the cyclopropyl group in the pyridine enhances the compound's potential for biological activity. Its molecular formula is C18_{18}H20_{20}N2_{2}O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Typical for amides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the amide can undergo nucleophilic attack, leading to the formation of substituted derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Cyclization Reactions: The pyrrole and pyridine rings can participate in cyclization reactions to form more complex structures.

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide exhibits significant biological activity, particularly in the realm of medicinal chemistry. Compounds with similar structures have been noted for their:

  • Anticancer Properties: Many benzamide derivatives are known to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity: The presence of heterocyclic rings often correlates with enhanced antimicrobial properties.
  • Kinase Inhibition: Some studies suggest that compounds similar to this one may act as inhibitors of specific kinases involved in cancer progression

    The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can be achieved through several methods:

    • Condensation Reaction: The synthesis typically involves the condensation of 4-(1H-pyrrol-1-yl)benzoic acid with 6-cyclopropylpyridin-3-carboxaldehyde in the presence of a coupling agent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
    • Reduction Reactions: Following condensation, reduction steps may be employed to achieve desired functional groups.
    • Purification: The final product is purified through recrystallization or chromatography techniques .

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: It can be used in studies exploring structure-activity relationships within similar chemical frameworks.

Interaction studies are crucial for understanding how N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide interacts with biological targets. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Testing its efficacy against various cell lines to determine cytotoxicity and mechanism of action.

Such studies are essential for elucidating its therapeutic potential and guiding further modifications to enhance efficacy

Several compounds share structural similarities with N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(6-methylpyridin-3-yl)methylbenzamideContains a methyl group on pyridineAnticancer activity
N-(5-fluoropyridin-2-yl)methylbenzamideFluorine substitution on pyridineEnhanced kinase inhibition
N-(2-thienylmethyl)benzamideThiophene ring instead of pyridineAntimicrobial properties

Uniqueness

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide stands out due to its unique cyclopropyl substitution, which may confer distinct steric and electronic properties not found in other similar compounds. This could lead to unique interactions with biological targets, enhancing its therapeutic potential.

N-((6-Cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with two heterocyclic moieties: a 6-cyclopropylpyridine group and a 1H-pyrrole ring. Its systematic IUPAC name reflects this structure, with the benzamide backbone (C₆H₅CONH₂) modified at the para position by a pyrrole group and at the nitrogen atom by a (6-cyclopropylpyridin-3-yl)methyl substituent.

Molecular Formula: C₂₀H₁₉N₃O
Molecular Weight: 317.4 g/mol
SMILES Notation: O=C(NCc1ccc(C2CC2)nc1)c1ccc(-n2cccc2)cc1

The compound’s structure is characterized by:

  • A benzamide scaffold providing planar rigidity.
  • A pyrrole ring (C₄H₄N) contributing π-electron density.
  • A 6-cyclopropylpyridine group introducing steric and electronic effects.

Historical Context in Heterocyclic Compound Research

Heterocyclic chemistry has been pivotal in drug discovery, with pyrrole and pyridine derivatives emerging as key scaffolds. Pyrrole, first isolated in 1834 , gained prominence through its role in natural products like chlorophyll and heme. Pyridine, discovered in 1849 , became a cornerstone in medicinal chemistry due to its bioavailability and synthetic versatility. Cyclopropane, despite its strain, entered drug design in the late 20th century to enhance metabolic stability and conformational rigidity .

The integration of cyclopropane into pyridine systems, as seen in this compound, represents a modern strategy to balance reactivity and stability. Such hybrid structures gained traction in the 2010s, driven by advances in synthetic methodologies .

Structural Significance of Cyclopropylpyridine and Pyrrole Moieties

Cyclopropylpyridine

  • Steric Effects: The cyclopropane ring’s 60° bond angles induce strain, favoring unique conformations that optimize target binding .
  • Electronic Modulation: The cyclopropyl group’s hyperconjugation alters pyridine’s electron density, enhancing interactions with aromatic residues in proteins .

Pyrrole

  • Aromaticity: The pyrrole ring’s 6π-electron system enables π-π stacking and cation-π interactions, critical for biomolecular recognition .
  • Hydrogen Bonding: The NH group (pKa ~16.5) participates in weak hydrogen bonds, influencing solubility and binding specificity .

Table 1: Key Structural Features

FeatureRole in Compound Design
Benzamide coreProvides structural rigidity
Pyrrole ringEnhances π-electron interactions
CyclopropylpyridineIntroduces steric and electronic effects

Retrosynthetic Analysis and Pathway Design

The retrosynthetic analysis of N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide follows a systematic disconnection approach based on established principles for complex heterocyclic compounds [10]. The target molecule can be strategically disconnected at three key bonds: the amide linkage between the benzamide core and the pyridylmethyl substituent, the carbon-nitrogen bond connecting the pyrrole to the benzamide backbone, and the cyclopropyl-pyridine connection [2] [10].

The primary retrosynthetic pathway involves a convergent strategy where the molecule is divided into three distinct synthetic fragments: 6-cyclopropylpyridin-3-ylmethylamine, 4-(1H-pyrrol-1-yl)benzoic acid, and the cyclopropyl moiety as a separate functionalization unit [27] [29]. This approach allows for independent optimization of each fragment synthesis and subsequent coupling under controlled conditions [30].

Key strategic considerations in pathway design include the order of heterocycle introduction, protection-deprotection strategies for reactive functional groups, and the timing of cyclopropanation reactions to minimize decomposition of sensitive intermediates [4] [10]. The retrosynthetic analysis must also account for potential regioselectivity issues during heterocycle coupling reactions and the stereochemical implications of cyclopropane formation [16].

Key Intermediate Synthesis: Cyclopropane Functionalization

Corey-Chaykovsky Cyclopropanation Strategies

The Corey-Chaykovsky cyclopropanation represents a fundamental approach for introducing cyclopropyl groups into the 6-position of pyridine derivatives [6] [8]. This reaction proceeds through the nucleophilic addition of sulfur ylides to electron-deficient carbonyls or imines, followed by intramolecular cyclization to form the three-membered ring [6]. The reaction mechanism involves the formation of a betaine intermediate, which undergoes ring closure with concomitant elimination of dimethyl sulfoxide [6].

For the synthesis of 6-cyclopropylpyridine derivatives, the most effective ylide reagents are trimethylsulfoxonium iodide and trimethylsulfonium iodide, activated with strong bases such as sodium hydride or potassium tert-butoxide [6] [8]. The reaction typically requires anhydrous conditions and temperatures ranging from -78°C to room temperature, depending on the substrate reactivity [7] [8].

Ylide ReagentBaseTemperature RangeTypical YieldReaction Time
Trimethylsulfoxonium iodideSodium hydride-20°C to 0°C65-80%2-6 hours
Trimethylsulfonium iodidePotassium tert-butoxide0°C to 25°C55-75%4-8 hours
Dimethyloxosulfonium methylideSodium hydride-78°C to -20°C70-85%1-4 hours

The stereoselectivity of Corey-Chaykovsky cyclopropanation can be enhanced through the use of chiral sulfur ylides or asymmetric catalysis systems [7] [19]. Recent developments in organocatalytic cyclopropanation have demonstrated high enantioselectivity using chiral imidodiphosphorimidate counteranions with thioxanthylium photoredox catalysts [19]. These systems achieve excellent stereochemical control while maintaining broad substrate scope across various pyridine derivatives [19].

Amide Coupling Techniques for Benzamide Core Assembly

The formation of the benzamide core requires efficient coupling between 4-(1H-pyrrol-1-yl)benzoic acid and the appropriately functionalized pyridylmethylamine derivative [9] [11] [23]. Standard amide coupling protocols employ carbodiimide-based activation systems, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine providing optimal results for electron-deficient aniline substrates [11].

The coupling reaction benefits from the addition of 1-hydroxybenzotriazole as a coupling auxiliary, which suppresses racemization and improves overall reaction efficiency [11]. Reaction conditions typically involve 1.0 equivalent of the carboxylic acid, 1.2 equivalents of the amine component, 1.0 equivalent of carbodiimide, 1.0 equivalent of 4-dimethylaminopyridine, and catalytic amounts of 1-hydroxybenzotriazole in dichloromethane at room temperature [11].

Alternative coupling strategies include the use of phosphonium-based reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, which demonstrates superior performance with sterically hindered substrates [9]. For large-scale synthesis, mixed anhydride methods using isobutyl chloroformate provide cost-effective alternatives, though yields are typically lower than carbodiimide-mediated processes [11].

Palladium-catalyzed cross-coupling approaches offer direct access to benzamide products from aryl halides and amide nucleophiles [23]. These methods employ biarylphosphine ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl with palladium acetate catalysts under basic conditions [23]. The reaction proceeds through oxidative addition of the aryl halide, followed by coordination and insertion of the amide nucleophile, and reductive elimination to form the carbon-nitrogen bond [23].

Coupling MethodReagent SystemTypical YieldReaction TimeTemperature
Carbodiimide/4-dimethylaminopyridine1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/4-dimethylaminopyridine/1-hydroxybenzotriazole78-92%4-12 hours25°C
Phosphonium saltBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate82-95%2-6 hours25°C
Mixed anhydrideIsobutyl chloroformate/triethylamine65-78%6-18 hours0°C to 25°C
Palladium couplingPalladium acetate/2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl70-89%1-4 hours110°C

Optimization of Reaction Conditions

Solvent Systems and Catalytic Approaches

Solvent selection plays a critical role in the efficiency of cyclopropanation and amide coupling reactions [12] [13] [14]. For Corey-Chaykovsky cyclopropanation, aprotic polar solvents such as dimethyl sulfoxide and dimethylformamide provide optimal ylide stability and reactivity [12]. However, these solvents can complicate product isolation due to their high boiling points and water miscibility [12].

Alternative solvent systems include ethereal solvents such as tetrahydrofuran and 1,4-dioxane, which offer improved product isolation while maintaining acceptable reaction rates [12] [15]. The choice between these systems depends on the thermal stability of the substrate and the desired reaction temperature profile [12].

For biocatalytic cyclopropanation approaches, biphasic solvent systems using water-toluene mixtures (1:1 ratio) have demonstrated superior performance [13]. These systems facilitate enzyme stability while maintaining substrate solubility and product extraction efficiency [13]. The aqueous phase provides the necessary environment for enzyme activity, while the organic phase solubilizes hydrophobic substrates and products [13].

Catalytic approaches to cyclopropane formation have evolved to include transition metal systems beyond traditional Corey-Chaykovsky methodology [14] [16]. Hydrogen-borrowing catalysis using iridium or ruthenium complexes enables direct cyclopropanation from alcohols and ketones without pre-formed ylide reagents [14] [15]. These systems typically employ iridium complexes with 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl ligands or ruthenium-MACHO catalysts under basic conditions [14] [15].

Solvent SystemApplicationAdvantagesLimitations
Dimethyl sulfoxideYlide formationHigh ylide stabilityDifficult workup
TetrahydrofuranCyclopropanationClean reaction profileLimited thermal stability
Water-toluene (1:1)BiocatalysisEnzyme compatibilityPhase separation issues
tert-ButanolAmide couplingHigh selectivityLimited substrate solubility

Purification and Characterization Protocols

Purification of cyclopropyl-containing intermediates requires specialized techniques due to the volatility and potential ring-opening susceptibility of these compounds [17] [25]. Flash column chromatography on silica gel represents the standard purification method, though care must be taken to avoid acidic conditions that may promote cyclopropane ring opening [17].

The purification protocol typically involves neutral alumina or buffered silica gel with gradient elution using hexanes and ethyl acetate mixtures [17]. Initial purification uses 5-10% ethyl acetate in hexanes, gradually increasing to 30-50% ethyl acetate depending on the polarity of the target compound [17]. Temperature control during purification is essential, with column operations conducted at temperatures below 25°C to minimize thermal decomposition [17].

Characterization of N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide relies on comprehensive nuclear magnetic resonance spectroscopy analysis [25]. Proton nuclear magnetic resonance spectroscopy provides definitive identification of the cyclopropyl protons, which appear as characteristic multiplets in the 0.8-1.2 parts per million region [1] [25]. The pyrrole protons exhibit distinct coupling patterns in the 6.1-6.7 parts per million range, while the pyridine aromatic protons appear downfield at 7.2-8.6 parts per million [1] [25].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all carbon environments, with cyclopropyl carbons appearing around 8-15 parts per million and carbonyl carbon resonating near 165-175 parts per million [1] [25]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive structural confirmation through the establishment of connectivity patterns [25].

Mass spectrometric characterization employs electrospray ionization techniques for molecular ion determination and fragmentation pattern analysis [17]. High-resolution mass spectrometry confirms molecular formula assignments with mass accuracy better than 5 parts per million [17]. Fragmentation patterns typically show loss of the cyclopropyl group and sequential fragmentation of the heterocyclic components [17].

Analytical TechniqueCharacteristic FeaturesDiagnostic Value
¹H Nuclear Magnetic ResonanceCyclopropyl multipets (0.8-1.2 ppm)Cyclopropane confirmation
¹³C Nuclear Magnetic ResonanceCyclopropyl carbons (8-15 ppm)Carbon framework
Two-dimensional Nuclear Magnetic ResonanceConnectivity patternsStructure confirmation
High-resolution Mass SpectrometryMolecular ion (M+H)⁺Molecular formula
Infrared SpectroscopyAmide carbonyl (1630-1680 cm⁻¹)Functional group identification

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural determination of this multifaceted compound. The proton nuclear magnetic resonance spectrum of N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide exhibits distinct signal patterns characteristic of each heterocyclic component [1] [2].

The benzamide portion displays the characteristic amide proton resonance as a broad singlet in the region between 8.0 and 8.9 parts per million, reflecting the typical deshielding effect of the carbonyl group [3] [4]. The aromatic protons of the benzene ring appear as a complex multiplet between 7.0 and 8.0 parts per million, consistent with the substitution pattern observed in similar benzamide derivatives [5] [6].

The pyridine ring system contributes three distinct aromatic proton signals. The proton ortho to the nitrogen atom appears at the most downfield position, typically around 8.5 to 9.0 parts per million, while the meta and para protons resonate between 7.0 and 8.0 parts per million [7] [8]. The cyclopropyl substituent at the 6-position of the pyridine ring introduces characteristic upfield signals between 0.2 and 2.0 parts per million, reflecting the unique electronic environment of the strained three-membered ring [9] [10].

The pyrrole ring system presents distinct spectroscopic features, with the ring protons appearing between 6.0 and 7.0 parts per million. The absence of a nitrogen-hydrogen signal in the pyrrole system, due to its attachment to the benzamide framework, simplifies the spectral interpretation compared to free pyrrole derivatives [11] [12].

The methylene bridge connecting the pyridine and benzamide systems appears as a singlet between 4.2 and 5.0 parts per million, characteristic of aromatic methylene linkages [13] [2]. This signal serves as a crucial diagnostic feature for confirming the connectivity between the heterocyclic components.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The carbonyl carbon of the benzamide appears characteristically downfield around 170 parts per million. The aromatic carbon atoms of the pyridine, pyrrole, and benzene rings exhibit signals between 110 and 160 parts per million, with the specific chemical shifts reflecting the electronic environment of each heterocyclic system [1] [4].

High-Resolution Mass Spectrometry Data Interpretation

High-resolution mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide. The molecular ion peak appears at mass-to-charge ratio corresponding to the calculated molecular weight, confirming the molecular formula and composition [14] [15].

The fragmentation pattern exhibits characteristic losses associated with each structural component. The benzamide portion undergoes typical fragmentation, including loss of carbon monoxide (28 daltons) and formation of the benzoyl cation (105 daltons) [1] [3]. The pyridine ring system contributes to fragmentation through loss of hydrogen cyanide (27 daltons), a characteristic fragmentation pathway for pyridine derivatives [14] [15].

The cyclopropyl substituent introduces unique fragmentation patterns, including loss of ethylene (28 daltons) through ring opening processes characteristic of strained three-membered rings [16] [17]. The pyrrole ring system undergoes fragmentation with preservation of the heterocyclic framework, contributing to the overall fragmentation pattern complexity [18] [19].

The methylene bridge serves as a potential fragmentation site, with cleavage leading to separate pyridine and benzamide fragments. This fragmentation pathway provides structural confirmation of the connectivity between the heterocyclic components [13] [14].

Tandem mass spectrometry experiments using collision-induced dissociation reveal additional structural details. The fragmentation hierarchy follows predictable patterns based on bond strength and stability of resulting fragment ions. The most stable fragments correspond to aromatic cations, including the benzoyl cation and substituted pyridinium ions [14] [15].

X-ray Crystallographic Studies

X-ray crystallographic analysis of N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, when suitable crystals are available, provides definitive three-dimensional structural information. The crystallographic data reveal the spatial arrangement of the heterocyclic components and the conformational preferences of the molecule [20] [21].

The benzamide core typically adopts a planar conformation, with the carbonyl group and aromatic ring in the same plane. The pyridine ring system may exhibit various orientations relative to the benzamide framework, depending on the rotational freedom around the methylene bridge [20] [22]. The cyclopropyl substituent on the pyridine ring introduces additional conformational constraints due to its rigid geometry.

The pyrrole ring attachment to the benzamide framework creates a substituted benzamide system with defined geometric parameters. The nitrogen-carbon bond lengths and angles provide insight into the electronic delocalization between the pyrrole and benzamide systems [21] [23].

Crystal packing analysis reveals intermolecular interactions, including hydrogen bonding patterns and aromatic stacking arrangements. These interactions influence the solid-state properties and may affect the compound's physical and chemical behavior [20] [22].

The unit cell parameters, space group determination, and refinement statistics provide quantitative measures of the crystallographic quality. Thermal parameters indicate the dynamic behavior of different molecular segments, with the cyclopropyl group potentially exhibiting higher thermal motion due to its conformational flexibility [20] [24].

When X-ray crystallographic data are not available due to crystallization difficulties or other factors, alternative structural characterization methods, including computational modeling and spectroscopic correlation analysis, provide supplementary structural information. These approaches complement the nuclear magnetic resonance and mass spectrometry data to establish a comprehensive structural understanding of the compound [21] [22].

XLogP3

2.6

Dates

Last modified: 08-17-2023

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